molecular formula C11H10F3N B3007339 3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287299-55-0

3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B3007339
CAS RN: 2287299-55-0
M. Wt: 213.203
InChI Key: PYSOBOWJUUTMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound with the molecular formula C11H10F3N. It is a derivative of bicyclo[1.1.1]pentane, a highly strained molecule .


Synthesis Analysis

The synthesis of 1-perfluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes involves visible light-induced and metal-free perfluoroalkylation of [1.1.1]propellane . The resulting EDA complexes formed by perfluoroalkyl iodide and DBU lead to the generation of perfluoroalkyl radicals . These then sequentially react with highly strained [1.1.1]propellane and various heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine” consists of a bicyclo[1.1.1]pentane core with a trifluorophenyl group attached. Bicyclo[1.1.1]pentane is a highly strained molecule, which makes it an interesting subject for chemical studies .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentane derivatives, such as “3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine”, can be used in various chemical reactions. For example, they can be used to synthesize bisbicyclo[1.1.1]pentyldiazene . They can also be used as precursors in the synthesis of potent quinolone antibacterial agents .

Future Directions

The potential utility of the bicyclo[1.1.1]pentane (BCP) motif, as a contemporary lead optimization tactic, has generated substantial interest in medicinal chemistry . Therefore, the development of efficient synthetic protocols for compounds like “3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine” is crucial . This could lead to the creation of new and potentially useful BCP derivatives .

properties

IUPAC Name

3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-7-1-6(2-8(13)9(7)14)10-3-11(15,4-10)5-10/h1-2H,3-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSOBOWJUUTMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.